N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanecarboxamide is a chemical compound with a molecular formula of C13H16ClNO2. This compound is characterized by the presence of a cyclopropane ring, a chlorophenyl group, and a hydroxypropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanecarboxamide typically involves the reaction of 3-chlorobenzaldehyde with cyclopropanecarboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanecarboxamide is used in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxyphenyl)cyclopropanecarboxamide
- N-(2-Cyanophenyl)cyclopropanecarboxamide
- N-(3-{[(2-Methoxyphenyl)amino]sulfonyl}-4-methylphenyl)cyclopropanecarboxamide
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-3-1-2-10(8-11)12(16)6-7-15-13(17)9-4-5-9/h1-3,8-9,12,16H,4-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFBEVILSWOVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.